3-(4-Bromophenyl)isoxazol-5-amine

Material Specification Purity Analysis Procurement Compliance

This isoxazole building block delivers dual orthogonal reactivity: the 5-amino group for amidation/bioconjugation and the para-bromo substituent for Pd-catalyzed cross-coupling. Together they enable late-stage diversification for SAR studies, particularly TRIM24 bromodomain inhibitor programs. Substituting with non-amine or chloro/fluoro analogs compromises reactivity and assay outcomes. High purity (≥98%) minimizes interference in biological assays. Ideal for medicinal chemistry and chemical biology probe development.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 119162-53-7
Cat. No. B040261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)isoxazol-5-amine
CAS119162-53-7
Synonyms5-Amino-3-(4-bromophenyl)isoxazole, 3-(4-Bromophenyl)-1,2-oxazol-5-amine
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
InChIKeyRKWRDXQHQYRFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7): A Differentiated Isoxazole Building Block


3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7) is a heterocyclic aromatic amine composed of an isoxazole core substituted with a 4-bromophenyl group at the 3-position and a primary amine at the 5-position . This specific substitution pattern distinguishes it from other bromophenyl-isoxazole isomers and establishes its utility as a versatile intermediate in medicinal chemistry and organic synthesis . The compound is available from multiple vendors with purity specifications of ≥95% to ≥99% [1].

Why Generic Substitution of 3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7) Fails: The Critical Role of Regio- and Chemoselectivity


Substituting 3-(4-bromophenyl)isoxazol-5-amine with a structurally similar isoxazole or aniline derivative is not feasible without compromising the intended chemical outcome. The 5-amino group provides a distinct, nucleophilic handle for derivatization that is absent in non-amine analogs like 3-(4-bromophenyl)isoxazole (CAS 13484-04-3) [1]. Furthermore, the para-bromo substituent offers a site for transition metal-catalyzed cross-coupling reactions, a reactivity profile that is fundamentally altered or lost when substituted with a chloro, fluoro, or unsubstituted phenyl analog due to differences in bond strength and oxidative addition rates [2].

Quantitative Differentiation Guide for 3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7)


High-Purity Grade 3-(4-Bromophenyl)isoxazol-5-amine vs. Standard Grade

Sourcing 3-(4-bromophenyl)isoxazol-5-amine from vendors offering high-purity (≥99% by HPLC) grades provides a clear advantage over standard 95% purity grades, particularly for sensitive downstream applications [1].

Material Specification Purity Analysis Procurement Compliance

Differentiation as a TRIM24 Bromodomain Inhibitor Building Block

3-(4-Bromophenyl)isoxazol-5-amine is a crucial intermediate in the synthesis of potent and selective TRIM24 bromodomain inhibitors, a class of anticancer agents. Studies have shown that derivatives built from this scaffold can achieve nanomolar potency against TRIM24 [1].

Medicinal Chemistry Cancer Research Epigenetics

Reactivity Profile vs. Non-Halogenated and Fluoro/Chloro Analogs in Cross-Coupling

The para-bromo substituent on 3-(4-bromophenyl)isoxazol-5-amine provides a reactive site for transition metal-catalyzed cross-coupling reactions. The C-Br bond is more reactive than the corresponding C-Cl bond and provides a different selectivity window compared to the C-I bond. This allows for controlled, sequential functionalization of the molecule [1].

Synthetic Chemistry Cross-Coupling Reactivity

Best-Fit Research and Industrial Application Scenarios for 3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7)


Medicinal Chemistry: Synthesis of Advanced TRIM24 Bromodomain Inhibitor Leads for Oncology

The compound is an ideal starting material for synthesizing the N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine core structure. Its para-bromo substituent allows for late-stage diversification via cross-coupling to optimize potency and selectivity against the TRIM24 bromodomain, a key epigenetic target in cancer. The high-purity grade (≥99%) ensures minimal interference in subsequent biological assays [1].

Synthetic Methodology: Late-Stage Functionalization via Selective Suzuki-Miyaura Coupling

The orthogonal reactivity of the aryl bromide in 3-(4-bromophenyl)isoxazol-5-amine allows for selective cross-coupling in the presence of the 5-amino group. This enables the rapid generation of diverse compound libraries for SAR studies, making it a valuable building block for medicinal chemists and chemical biologists [2].

Chemical Biology: Development of Biotinylated or Fluorescent Probes

The 5-amino group provides a convenient attachment point for biotin, fluorophores, or other affinity tags. The resulting probe molecules can be used in target identification studies (e.g., pull-down assays) or cellular imaging to investigate the localization and function of proteins targeted by TRIM24 inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.